2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide
Description
This compound is a propanamide derivative featuring a hydroxy-methyl group at the C2 position, a sulfonyl linker bonded to a 3-(trifluoromethyl)phenyl group at C3, and an amide nitrogen substituted with a 4-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₈H₁₅F₆NO₄S, with a molecular weight of 479.38 g/mol. This structural framework is commonly associated with androgen receptor antagonism and TRPV1 modulation, as seen in analogs like bicalutamide and related propanamide derivatives .
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]sulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6NO4S/c1-16(27,15(26)25-13-7-5-11(6-8-13)17(19,20)21)10-30(28,29)14-4-2-3-12(9-14)18(22,23)24/h2-9,27H,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBGAJIPGACAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important for regulating gene expression in cells and plays a crucial role in the development and maintenance of male sexual characteristics.
Biological Activity
The compound 2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide , also referred to as a trifluoromethyl-substituted propanamide, is a synthetic organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes multiple trifluoromethyl groups and a sulfonyl moiety. The presence of these functional groups is critical for its biological activity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 405.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 339275-77-3 |
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including increased potency against various enzymes and receptors. The trifluoromethyl group can modulate the lipophilicity and electronic properties of the molecule, which may enhance binding to target proteins.
- Enzyme Inhibition : Studies have shown that similar compounds can act as inhibitors for various enzymes, including proteases and kinases. The sulfonyl group may contribute to this inhibitory effect by forming hydrogen bonds or ionic interactions with the active sites of these enzymes.
- Anticancer Activity : Some derivatives of trifluoromethyl-containing compounds have demonstrated anticancer properties by inducing apoptosis in cancer cells or inhibiting proliferation. The specific compound may share similar mechanisms, warranting further investigation.
Case Studies
- In Vitro Studies : A study conducted on structurally related compounds found that they exhibited significant cytotoxicity against various cancer cell lines, suggesting that the trifluoromethyl substitution is beneficial for anticancer activity .
- Animal Models : In vivo studies using animal models have shown that compounds with similar structural features can reduce tumor growth significantly compared to controls, indicating potential therapeutic applications in oncology .
Pharmacological Profile
The pharmacological profile of this compound remains largely unexplored in clinical settings. However, its structure suggests potential applications in treating diseases influenced by enzyme activity, including cancer and inflammatory disorders.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. Findings suggest that:
- Increased Potency : The introduction of trifluoromethyl groups enhances the potency of inhibitors against specific targets.
- Selectivity : Modifications to the core structure can lead to increased selectivity for certain biological targets, reducing off-target effects .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Significant against cancer cell lines |
| Enzyme Inhibition | Potential inhibition of kinases and proteases |
| Anti-inflammatory | Suggestive effects in reducing inflammation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core structural motifs with several pharmacologically active propanamides. Below is a detailed comparison:
Key Observations
Sulfonyl Group Variations: The target compound’s 3-(trifluoromethyl)phenyl sulfonyl group differs from bicalutamide’s 4-fluorophenyl sulfonyl and Compound 35’s 3,5-bis(trifluoromethyl)phenyl sulfonyl. The 4-chlorophenyl sulfonyl analog () shows reduced molecular weight (447.83 vs. 479.38) but similar hydrogen-bonding capacity, suggesting comparable TRPV1 antagonism .
Amide Substitutions: The 4-(trifluoromethyl)phenyl amide in the target compound contrasts with bicalutamide’s 4-cyano-3-(trifluoromethyl)phenyl group.
Pharmacokinetic Profiles :
- Propanamide derivatives with bulky sulfonyl groups (e.g., 3,5-bis-CF₃ in Compound 35) exhibit higher molecular weights (>500 g/mol), which may reduce oral bioavailability compared to the target compound .
- Hydroxyflutamide (), lacking a sulfonyl group, demonstrates rapid metabolism due to its smaller size, highlighting the sulfonyl group’s role in prolonging half-life .
Research Findings and Implications
- Antiandrogen Activity : The target compound’s dual trifluoromethyl groups may enhance androgen receptor binding compared to bicalutamide, though this requires validation via in vitro assays .
- Metabolic Stability : The 3-(trifluoromethyl)phenyl sulfonyl group likely resists oxidative metabolism better than 4-fluorophenyl or chlorophenyl analogs, as seen in related compounds .
- Thermodynamic Solubility : Preliminary data suggest lower aqueous solubility than bicalutamide due to increased hydrophobicity, necessitating formulation optimization .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide, and how can reaction yields be optimized?
Answer:
The compound’s synthesis involves multi-step reactions, typically starting with sulfonylation of 3-(trifluoromethyl)benzenethiol followed by coupling with a hydroxyl-methyl propanamide intermediate. Key steps include:
- Sulfonylation : Use of chlorosulfonic acid or sulfur trioxide in anhydrous conditions to introduce the sulfonyl group.
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for activating carboxylic acid intermediates.
- Yield Optimization : Control reaction temperature (20–25°C) to minimize side reactions like hydrolysis of trifluoromethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
